

Chapter 1: Core Physicochemical Properties and Structural Analysis

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Compound of Interest

Compound Name: (2-Fluoro-5-phenoxyphenyl)boronic acid
CAS No.: 1256355-01-7
Cat. No.: B572255

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(2-Fluoro-5-phenoxyphenyl)boronic acid is an increasingly utilized building block in medicinal chemistry, primarily in Suzuki-Miyaura cross-coupling reactions to forge C-C bonds. [1][2] Its utility, however, is intrinsically linked to its stability. The molecule's reactivity is dominated by the interplay of its three key functional components: the boronic acid moiety, the ortho-fluoro substituent, and the phenoxy group.

The boronic acid group ($-B(OH)_2$) is a Lewis acid, capable of accepting an electron pair into the vacant p-orbital of the boron atom. [3] This Lewis acidity is a critical determinant of its stability and reactivity. The introduction of a fluorine atom ortho to the boronic acid significantly modulates this property. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. [3][4] This heightened acidity can enhance reactivity in desired coupling reactions but also increases susceptibility to certain degradation pathways. [5]

Table 1: Physicochemical Properties of **(2-Fluoro-5-phenoxyphenyl)boronic Acid**

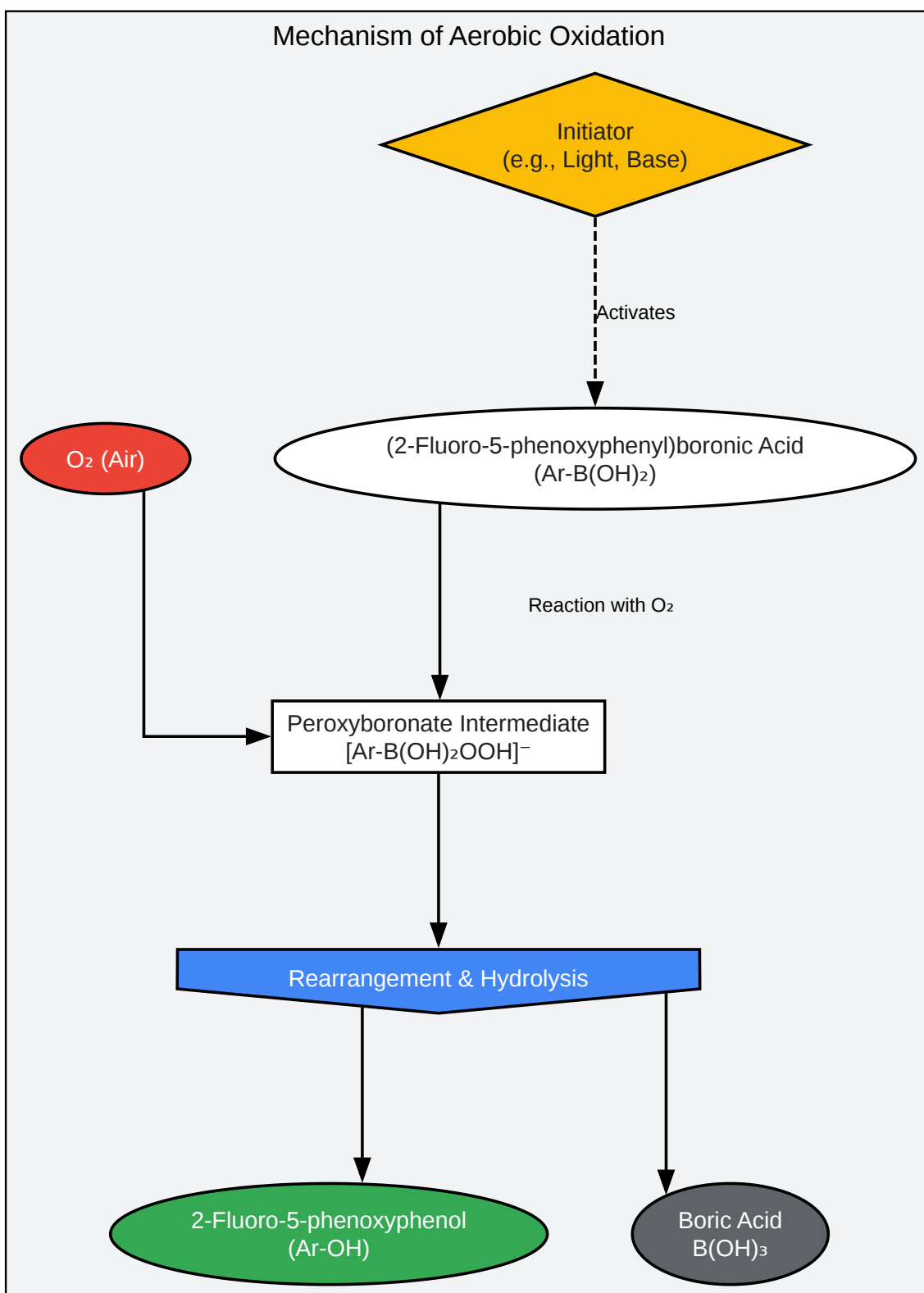
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ BFO ₃	[6]
Molecular Weight	232.02 g/mol	[6]
Appearance	White to off-white solid	Generic
CAS Number	1256355-01-7	[7]

Chapter 2: Primary Degradation Pathways in the Presence of Air

Exposure to ambient air introduces two primary reactants: molecular oxygen (O₂) and water (H₂O). These molecules are the principal drivers of the three main degradation pathways for arylboronic acids: oxidation, protodeboronation, and boroxine formation.[8]

Oxidative Degradation

A significant pathway for the decomposition of arylboronic acids is oxidation to the corresponding phenol.[9] This process can be initiated by atmospheric oxygen, particularly under promotion by light or in the presence of base.[9][10] The mechanism is thought to involve radical intermediates, and some boronic acids have been shown to act as chemical mutagens through the generation of organic radicals via oxidation.[11] For **(2-Fluoro-5-phenoxyphenyl)boronic acid**, this would result in the formation of 2-Fluoro-5-phenoxyphenol, representing a complete loss of the reactive boronic acid handle.

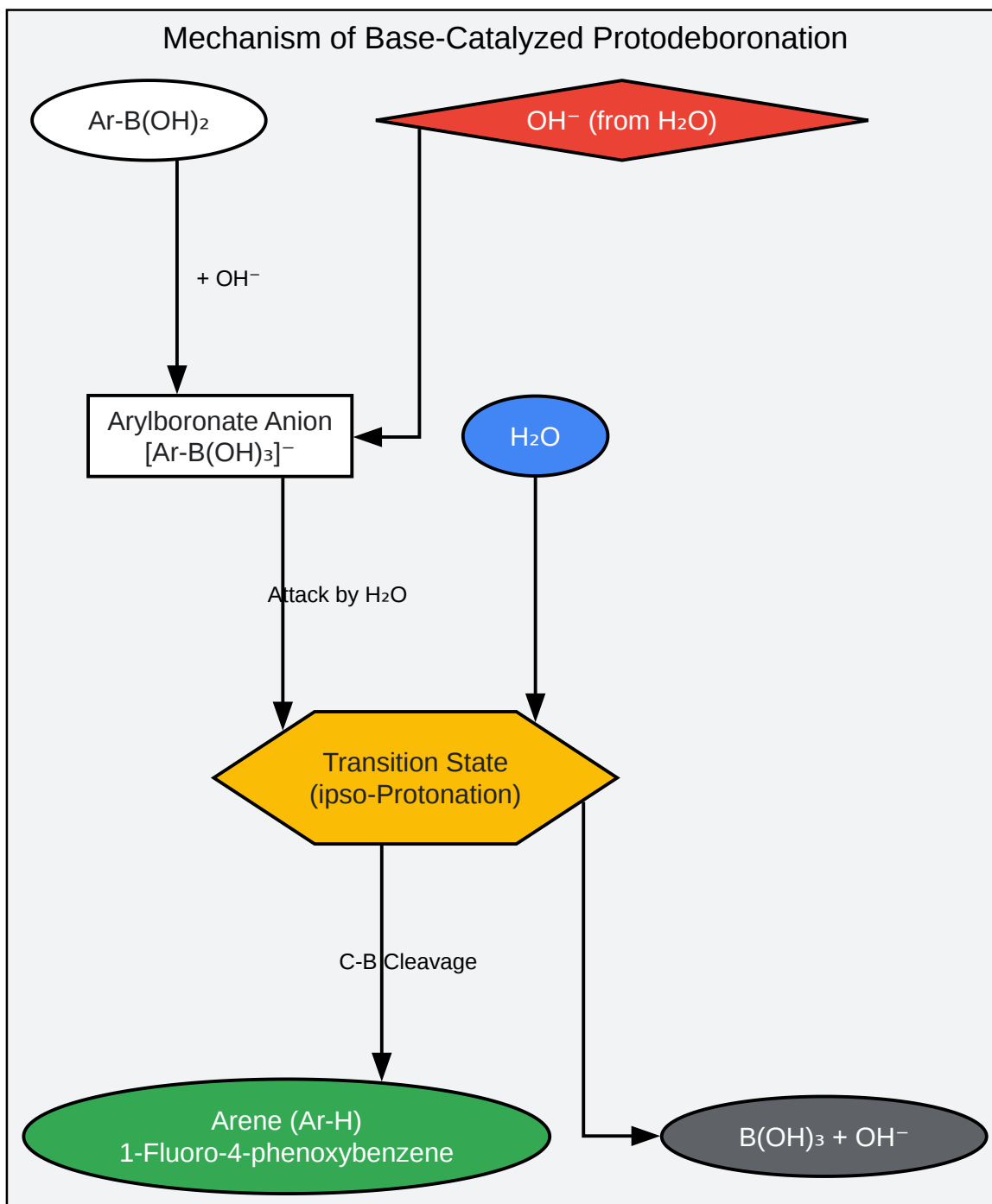


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Caption: Proposed pathway for the aerobic oxidation of the title compound.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8] This reaction effectively converts the boronic acid back to its parent arene (in this case, 1-fluoro-4-phenoxybenzene). The process can be catalyzed by either acid or, more commonly for electron-deficient systems, base.[12][13] Given the electron-withdrawing nature of the ortho-fluoro substituent, **(2-Fluoro-5-phenoxyphenyl)boronic acid** is particularly susceptible to base-catalyzed protodeboronation.[14] Even ambient moisture can provide a protic source, and the reaction can proceed, albeit slowly, without strong acid or base catalysis.

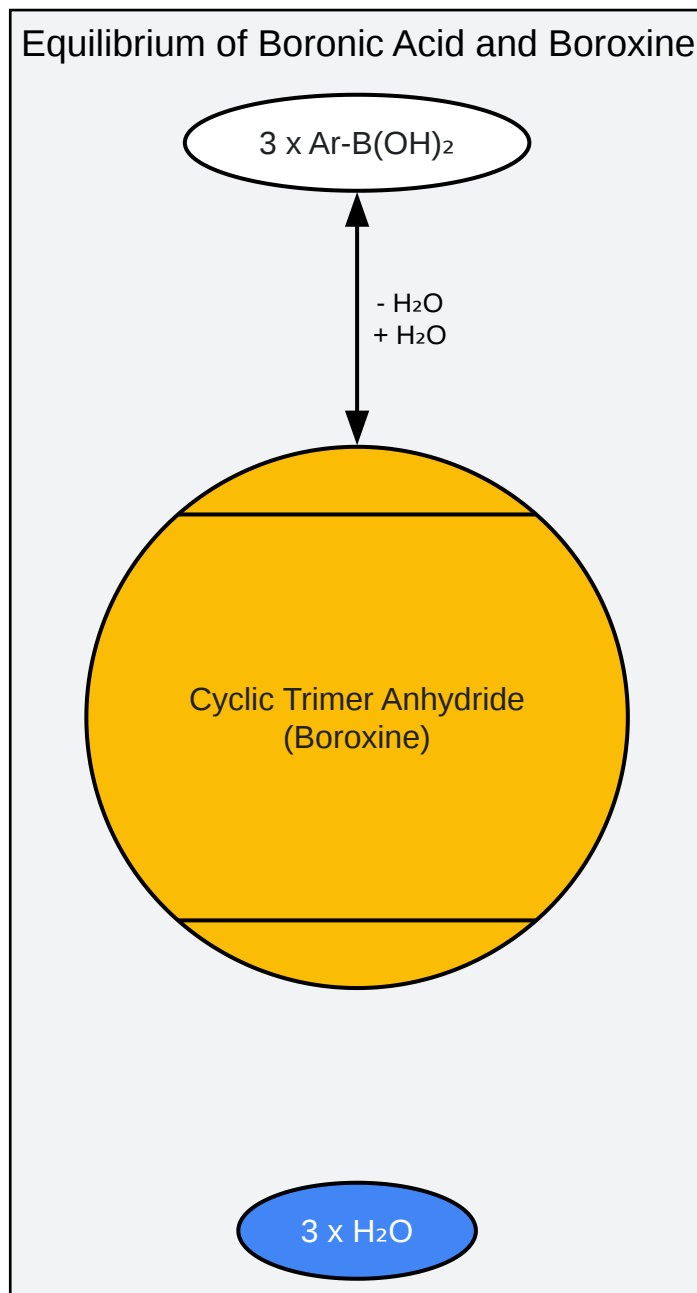


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Caption: Key steps in the base-catalyzed protodeboronation pathway.

Boroxine Formation

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a stable six-membered cyclic anhydride known as a boroxine.[8][11] While this process is often reversible upon addition of water, it can complicate experiments by altering the stoichiometry and solubility of the reagent. The presence of varying amounts of the anhydride is common in commercially supplied boronic acids.



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Caption: Reversible formation of the boroxine anhydride from the boronic acid.

Chapter 3: Recommended Handling and Storage Protocols

Given the identified degradation pathways, meticulous handling and storage are paramount to preserving the integrity of **(2-Fluoro-5-phenoxyphenyl)boronic acid**.

Table 2: Handling and Storage Recommendations

Parameter	Recommendation	Rationale
Atmosphere	Store and handle under an inert atmosphere (e.g., Nitrogen or Argon).	Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting both oxidation and protodeboronation.[15]
Temperature	Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.[15]	Reduces the rate of all chemical degradation pathways.
Container	Use tightly sealed, opaque containers made of inert materials like glass or HDPE. [16]	Prevents ingress of moisture and air. Opaque containers protect against potential light-initiated oxidation.
Dispensing	Weigh and dispense the required amount quickly in a controlled environment (e.g., glovebox or nitrogen-purged bag) and promptly reseal the main container.	Limits the exposure time of the bulk material to the ambient atmosphere.
Chemical Segregation	Store away from strong oxidizing agents, strong bases, and highly protic substances. [17][18]	Avoids accelerating degradation. Boronic acids should be stored with other inorganic acids.[18]

Chapter 4: Experimental Assessment of Stability

A self-validating system for assessing stability is crucial for any laboratory using this reagent. The following protocols outline a robust workflow for quantifying the degradation of **(2-Fluoro-5-phenoxyphenyl)boronic acid** over time.

Caption: Experimental workflow for assessing the stability of the boronic acid.

Protocol: Real-Time Stability Study Under Air Exposure

- Preparation: Accurately weigh ~10 mg of **(2-Fluoro-5-phenoxyphenyl)boronic acid** into a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
- T=0 Analysis: Immediately withdraw an aliquot, dilute to a working concentration (e.g., 0.1 mg/mL), and analyze via HPLC as the time-zero reference point.
- Exposure: Leave the stock solution vial on the laboratory bench, loosely capped to permit air exchange but prevent gross contamination.
- Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48, and 72 hours), withdraw another aliquot, dilute identically to the T=0 sample, and analyze by HPLC.
- Data Processing: Calculate the percentage of the parent boronic acid remaining at each time point relative to the T=0 sample, using the peak area from the chromatogram. Plot the percentage of parent compound versus time.

Protocol: Analytical Method via HPLC-UV

This method is designed to separate the parent compound from its primary degradation products.

- Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
- Column: C18 reverse-phase column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 μ m). Using columns with low silanol activity is recommended to minimize on-column hydrolysis.

[19]

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - Start at 10% B
 - Linear ramp to 95% B over 15 minutes
 - Hold at 95% B for 3 minutes
 - Return to 10% B over 1 minute
 - Hold at 10% B for 5 minutes (re-equilibration)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

Table 3: Expected Elution Order of Key Analytes

Compound	Expected Retention Time	Rationale
Boric Acid	Very Early (Polar)	Highly polar byproduct of degradation.
(2-Fluoro-5-phenoxyphenyl)boronic acid	Intermediate	Parent compound.
2-Fluoro-5-phenoxyphenol	Later than parent	Oxidation product; generally more lipophilic than the corresponding boronic acid.
1-Fluoro-4-phenoxybenzene	Later than parent	Protodeboronation product; lacks the polar boronic acid group, making it more lipophilic.

Conclusion

(2-Fluoro-5-phenoxyphenyl)boronic acid is a valuable synthetic intermediate whose stability is critically influenced by its molecular structure and handling conditions. The ortho-fluoro group enhances its Lewis acidity, making it susceptible to both oxidative degradation to the corresponding phenol and hydrolytic protodeboronation in the presence of atmospheric oxygen and moisture. While the formation of boroxine anhydrides is also possible, it is typically a reversible process. For drug development professionals and researchers, ensuring the fidelity of this reagent requires a proactive stability management strategy. Adherence to strict storage and handling protocols under inert, cool, and dry conditions is non-negotiable. Furthermore, implementing routine analytical checks using robust methods, such as the HPLC protocol detailed herein, provides a quantitative, evidence-based assurance of the material's integrity prior to its use in critical synthetic applications.

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